molecular formula C10H11N3 B15225321 3-cyclopropyl-1H-indazol-4-amine

3-cyclopropyl-1H-indazol-4-amine

Cat. No.: B15225321
M. Wt: 173.21 g/mol
InChI Key: VVENNNJNHHPBEK-UHFFFAOYSA-N
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Description

3-cyclopropyl-1H-indazol-4-amine is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1H-indazol-4-amine typically involves the formation of the indazole core followed by the introduction of the cyclopropyl and amine groups. One common method includes:

    Formation of Indazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to minimize byproducts and improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1H-indazol-4-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or alkyl halides for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-cyclopropyl-1H-indazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-3-amine: Lacks the cyclopropyl group but shares the indazole core.

    3-cyclopropyl-1H-indazole: Lacks the amine group but has the cyclopropyl and indazole core.

    4-amino-1H-indazole: Similar structure but without the cyclopropyl group.

Uniqueness

3-cyclopropyl-1H-indazol-4-amine is unique due to the presence of both the cyclopropyl and amine groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

3-cyclopropyl-2H-indazol-4-amine

InChI

InChI=1S/C10H11N3/c11-7-2-1-3-8-9(7)10(13-12-8)6-4-5-6/h1-3,6H,4-5,11H2,(H,12,13)

InChI Key

VVENNNJNHHPBEK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3C(=NN2)C=CC=C3N

Origin of Product

United States

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